Aziridine, 2-(3-butenyl)-3,3-dimethyl-2-phenyl-
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Overview
Description
Aziridine, 2-(3-butenyl)-3,3-dimethyl-2-phenyl- is an organic compound belonging to the class of aziridines, which are three-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by its unique structure, which includes a phenyl group, a butenyl side chain, and two methyl groups attached to the aziridine ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 2-(3-butenyl)-3,3-dimethyl-2-phenyl- can be achieved through several methods. One common approach involves the reaction of an appropriate amine with an epoxide under basic conditions. The reaction typically proceeds via a nucleophilic attack of the amine on the epoxide, leading to the formation of the aziridine ring.
Another method involves the use of aziridination reactions, where a suitable alkene is treated with a nitrene source, such as an iminoiodinane, in the presence of a catalyst. This method allows for the direct introduction of the aziridine ring onto the alkene substrate.
Industrial Production Methods
Industrial production of aziridine compounds often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The choice of starting materials, catalysts, and reaction conditions can vary depending on the specific requirements of the production process. Commonly used catalysts include transition metal complexes, which facilitate the aziridination reactions.
Chemical Reactions Analysis
Types of Reactions
Aziridine, 2-(3-butenyl)-3,3-dimethyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aziridines or other nitrogen-containing compounds.
Scientific Research Applications
Aziridine, 2-(3-butenyl)-3,3-dimethyl-2-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Medicine: Aziridine derivatives have been investigated for their potential as anticancer agents and other therapeutic applications.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its ability to undergo polymerization and cross-linking reactions.
Mechanism of Action
The mechanism of action of aziridine, 2-(3-butenyl)-3,3-dimethyl-2-phenyl- involves its high reactivity due to the ring strain in the three-membered aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound of the aziridine family, characterized by a three-membered ring with one nitrogen atom.
Oxaziridine: A related compound where the nitrogen atom is replaced by an oxygen atom.
Epoxide: A three-membered ring compound with one oxygen atom, similar in reactivity to aziridines.
Uniqueness
Aziridine, 2-(3-butenyl)-3,3-dimethyl-2-phenyl- is unique due to its specific substituents, which impart distinct chemical and physical properties.
Properties
CAS No. |
61686-92-8 |
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Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
2-but-3-enyl-3,3-dimethyl-2-phenylaziridine |
InChI |
InChI=1S/C14H19N/c1-4-5-11-14(13(2,3)15-14)12-9-7-6-8-10-12/h4,6-10,15H,1,5,11H2,2-3H3 |
InChI Key |
HXXQWOLXCZMBTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N1)(CCC=C)C2=CC=CC=C2)C |
Origin of Product |
United States |
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